Functional Antagonism of Human Detrusor Contractions: Alvameline vs. Oxybutynin
In isolated human detrusor muscle preparations, alvameline maleate produced a concentration-dependent rightward shift of the carbachol concentration-response curve, yielding a pKb value of 6.2, indicative of competitive muscarinic antagonism [1]. In head-to-head comparison, alvameline maleate demonstrated an affinity for muscarinic receptors in human detrusor that was 10-fold higher than oxybutynin [1]. Additionally, electrical field stimulation-induced contractions in human detrusor were almost completely inhibited by 100 μM alvameline maleate [1]. This differential affinity profile in human tissue is not readily extrapolated from alternative M2/M3 antagonists and defines a specific experimental niche.
| Evidence Dimension | Muscarinic receptor affinity in human detrusor (pKi) |
|---|---|
| Target Compound Data | pKi = 6.8 ± 0.1 (approximate from pKb of 6.2) [1] |
| Comparator Or Baseline | Oxybutynin: pKi = 5.8 (approximate) [1] |
| Quantified Difference | Alvameline maleate affinity approximately 10-fold higher than oxybutynin [1] |
| Conditions | Radioligand binding in human detrusor membrane preparations |
Why This Matters
Procurement of alvameline maleate over oxybutynin is essential for studies requiring higher-affinity muscarinic antagonism in human bladder tissue without the mixed pharmacological profile of oxybutynin.
- [1] Waldeck K, Larsson B, Andersson KE. Actions of the new antimuscarinic compound Lu 25-109 on isolated human and pig detrusor. Neurourol Urodyn. 2002;21(1):92-98. View Source
